

Coromandaline: A Technical Overview of a Pyrrolizidine Alkaloid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Coromandaline is a pyrrolizidine alkaloid (PA), a class of naturally occurring compounds known for their significant biological activities, including potential toxicity. Found in various plant species, particularly within the Heliotropium and Cynoglossum genera, Coromandaline, like other PAs, is characterized by a core structure derived from the necine base. This technical guide provides a comprehensive overview of Coromandaline, focusing on its chemical identifiers, and situating it within the broader context of pyrrolizidine alkaloid bioactivity and associated toxicological pathways.

Chemical and Physical Properties

A clear identification of **Coromandaline** is crucial for research and drug development. The following table summarizes its key chemical identifiers.



Identifier	Value	Reference
CAS Number	68473-86-9	[1]
PubChem CID	155154	[1]
Molecular Formula	C15H27NO4	[1]
Molecular Weight	285.38 g/mol	[1]
IUPAC Name	[(1R,7aS)-hexahydro-1H- pyrrolizin-1-yl]methyl (2R,3R)-2,3-dihydroxy-2- isopropylbutanoate	[1]
InChI	InChI=1S/C15H27NO4/c1- 10(2)15(19,11(3)17)14(18)20- 9-12-6-8-16-7-4-5- 13(12)16/h10-13,17,19H,4- 9H2,1- 3H3/t11-,12+,13+,15-/m1/s1	[1]
InChlKey	BWQSLRZZOVFVHJ- UKTARXLSSA-N	[1]
SMILES	CINVALID-LINKC) (C(=0)OC[C@@H]1CCN2[C @H]1CCC2)O">C@HO	[1]

Isolation and Sources

Coromandaline has been identified as a constituent of plants from the Boraginaceae family. Notably, it has been isolated from Heliotropium species and Cynoglossum furcatum.[2][3] The general procedure for isolating pyrrolizidine alkaloids from plant material involves several key steps.

General Experimental Protocol for Pyrrolizidine Alkaloid Isolation



While a specific protocol for **Coromandaline** isolation is not readily available in the reviewed literature, a general methodology for extracting PAs from plant sources can be described. This typically involves:

- Extraction: The dried and powdered plant material (e.g., roots, aerial parts) is extracted with a suitable solvent, often methanol or ethanol, sometimes with the addition of an acid to aid in the extraction of the basic alkaloids.[4]
- Acid-Base Partitioning: The crude extract is subjected to an acid-base liquid-liquid extraction
 to separate the alkaloids from neutral and acidic compounds. The extract is acidified, and
 non-alkaloidal components are removed with an organic solvent. The aqueous layer is then
 basified, and the alkaloids are extracted into an immiscible organic solvent like chloroform or
 dichloromethane.
- Chromatographic Purification: The crude alkaloid mixture is then purified using various chromatographic techniques. Column chromatography using silica gel or alumina is common, followed by more refined methods like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate individual alkaloids.[4]



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Figure 1. A generalized workflow for the isolation of **Coromandaline** from plant sources.

Biological Activity and Signaling Pathways of Pyrrolizidine Alkaloids

Specific biological activity data for **Coromandaline** is not extensively documented in publicly available literature. However, as a pyrrolizidine alkaloid, its biological effects are presumed to be in line with other members of this class. PAs are primarily known for their hepatotoxicity, which is a significant concern for human and animal health.[2]

The toxicity of most PAs is not inherent to the parent molecule but results from metabolic activation in the liver. This process is a critical area of study for understanding their mechanism



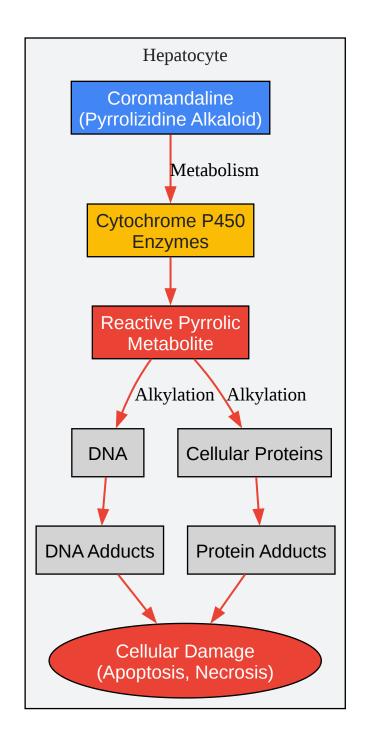
of action and for the development of potential mitigation strategies.

Metabolic Activation and Hepatotoxicity

The general pathway for PA-induced hepatotoxicity involves the following key steps:

- Cytochrome P450 Metabolism: In the liver, PAs containing an unsaturated necine base are metabolized by cytochrome P450 enzymes into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).[2]
- Alkylation of Cellular Macromolecules: These reactive metabolites are potent alkylating agents that can form covalent bonds with cellular macromolecules, including DNA and proteins.[2]
- Cellular Damage and Toxicity: The alkylation of DNA can lead to mutations and carcinogenesis.[2] The modification of proteins can disrupt cellular function, leading to cytotoxicity, apoptosis, and necrosis of liver cells. This cellular damage underlies the observed hepatotoxicity.





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Figure 2. The metabolic activation pathway of pyrrolizidine alkaloids leading to hepatotoxicity.

Conclusion

Coromandaline is a pyrrolizidine alkaloid with well-defined chemical properties. While specific biological data for this compound are scarce, its classification as a PA suggests a potential for



hepatotoxicity through metabolic activation, a hallmark of this class of natural products. Further research is needed to isolate or synthesize sufficient quantities of **Coromandaline** for detailed biological evaluation. Such studies would be invaluable for fully characterizing its pharmacological and toxicological profile, and for determining its potential, if any, in drug development, or for assessing its risk to human and animal health. The experimental protocols and signaling pathways described herein for PAs in general provide a foundational framework for future investigations into **Coromandaline**.

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